4-Ethynyl-3,5-dimethyl-1-phenyl-1H-pyrazole
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Overview
Description
4-Ethynyl-3,5-dimethyl-1-phenyl-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed coupling reactions, which are efficient and widely used in organic synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-3,5-dimethyl-1-phenyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction of the ethynyl group can lead to the formation of alkenes or alkanes.
Substitution: The phenyl and dimethyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl compounds, while reduction can produce alkenes or alkanes .
Scientific Research Applications
4-Ethynyl-3,5-dimethyl-1-phenyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the production of polymers, dyes, and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Ethynyl-3,5-dimethyl-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in covalent bonding with active sites, while the phenyl and dimethyl groups contribute to the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1-phenyl-1H-pyrazole: Lacks the ethynyl group, which affects its reactivity and applications.
4-Ethynyl-1-phenyl-1H-pyrazole:
Uniqueness
4-Ethynyl-3,5-dimethyl-1-phenyl-1H-pyrazole is unique due to the combination of ethynyl, dimethyl, and phenyl substituents, which confer distinct chemical properties and a wide range of applications. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
51294-74-7 |
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Molecular Formula |
C13H12N2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
4-ethynyl-3,5-dimethyl-1-phenylpyrazole |
InChI |
InChI=1S/C13H12N2/c1-4-13-10(2)14-15(11(13)3)12-8-6-5-7-9-12/h1,5-9H,2-3H3 |
InChI Key |
SHCTVSAEFNONEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C#C |
Origin of Product |
United States |
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